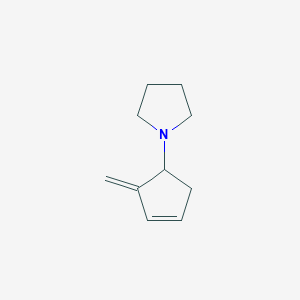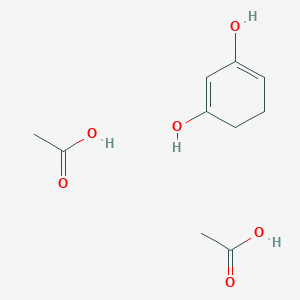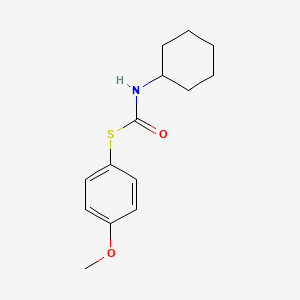
2,7-Dihydrooxepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dihydrooxepine is a seven-membered heterocyclic compound containing one oxygen atom and six carbon atoms. It is a derivative of oxepin, which is known for its anti-aromatic character and non-planar boat conformations
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dihydrooxepine typically involves the hydrogenation of oxepin. This process can yield different isomers depending on the arrangement of the double bonds . One common method includes the use of Brønsted or Lewis acid-catalyzed cyclization, radical cyclization, substitution and addition cyclization, sigmatropic rearrangement, oxidative methods, and transition metal-catalyzed cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of regioselective Baeyer-Villiger oxidation and subsequent functionalization via enol phosphate intermediates, can be applied .
化学反応の分析
Types of Reactions: 2,7-Dihydrooxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield different isomers of dihydrooxepine.
Substitution: Nucleophilic substitutions are common, especially in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and transition metal oxides.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic reagents such as halides and amines in the presence of Lewis acids.
Major Products: The major products formed from these reactions include various isomers of dihydrooxepine and other functionalized derivatives .
科学的研究の応用
2,7-Dihydrooxepine has several applications in scientific research:
作用機序
The mechanism of action of 2,7-Dihydrooxepine involves its interaction with various molecular targets and pathways. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in various biological effects, including enzyme inhibition and modulation of cellular pathways .
類似化合物との比較
Oxepin: An unsaturated seven-membered heterocycle with similar structural properties.
Dihydrooxepin: A hydrogenated version of oxepin with different isomers.
2,5-Dihydrooxepine: Another derivative with distinct chemical properties.
Uniqueness: 2,7-Dihydrooxepine is unique due to its specific arrangement of double bonds and its ability to undergo a wide range of chemical reactions. Its structural flexibility and reactivity make it a valuable compound in synthetic chemistry and various research applications .
特性
CAS番号 |
64480-33-7 |
|---|---|
分子式 |
C6H8O |
分子量 |
96.13 g/mol |
IUPAC名 |
2,7-dihydrooxepine |
InChI |
InChI=1S/C6H8O/c1-2-4-6-7-5-3-1/h1-4H,5-6H2 |
InChIキー |
AHALYBXZBTZMTD-UHFFFAOYSA-N |
正規SMILES |
C1C=CC=CCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


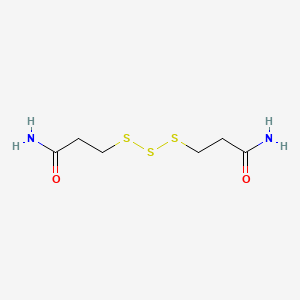
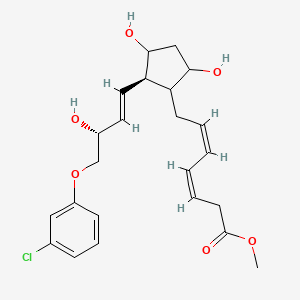
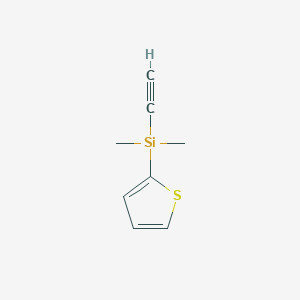
![(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid](/img/structure/B14487337.png)
![Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B14487338.png)
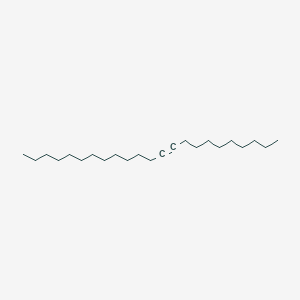
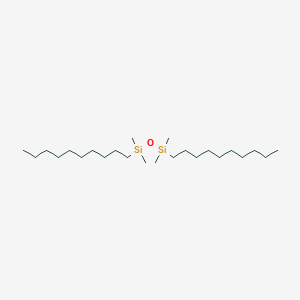

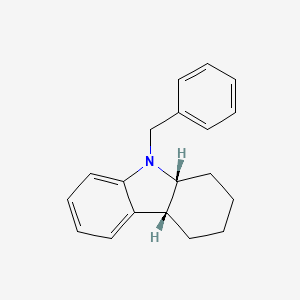
![4,4'-Bis{2-[2-ethoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14487395.png)
![5-([1,1'-Biphenyl]-4-yl)-5-methyloxolan-2-one](/img/structure/B14487403.png)
